

Preparing DDR1-IN-1 for Preclinical Animal Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: Ddr1-IN-1

Cat. No.: B607012

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Introduction

DDR1-IN-1 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various pathological processes, including cancer, fibrosis, and inflammation.[1][2] As a critical tool for in vivo validation of DDR1 as a therapeutic target, proper formulation and administration of **DDR1-IN-1** in animal models are paramount for obtaining reliable and reproducible data. This document provides detailed application notes and protocols for the preparation of **DDR1-IN-1** for animal studies, focusing on formulation strategies for oral gavage and intraperitoneal injection, quality control measures, and guidance on dosing.

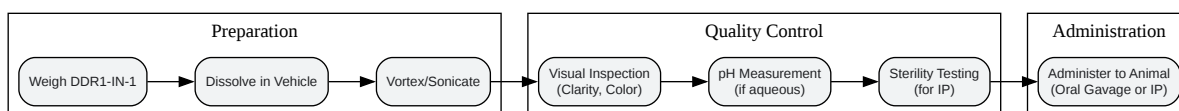
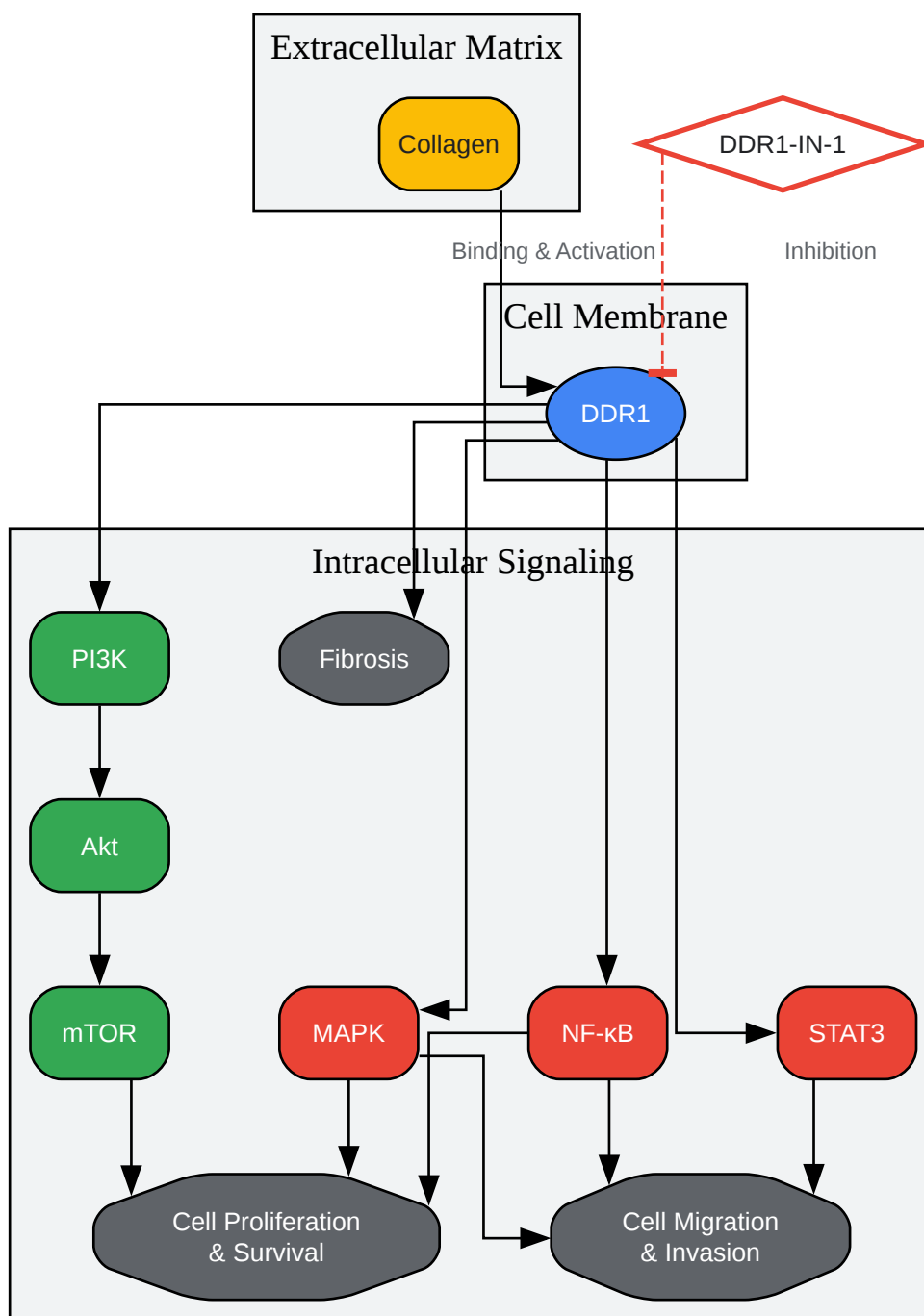
Physicochemical Properties of DDR1-IN-1

A thorough understanding of the physicochemical properties of **DDR1-IN-1** is essential for developing appropriate formulations.

Property	Value	Reference
Molecular Weight	552.59 g/mol	[3]
In Vitro IC50 (DDR1)	105 nM	[4]
In Vitro EC50 (DDR1 autophosphorylation)	86 nM	[4]
Solubility	DMSO: 100 mg/mLDMF: 10 mg/mL Ethanol: 0.1 mg/mL Water: Insoluble	[4][5]
Pharmacokinetics (Rodent)	$T_{1/2}$ = 2.76 hrs Clearance = 89.88 mL/min/kg V_{ss} = 18.02 L/kg Oral Bioavailability (F) = 26%	[6]

Signaling Pathway of DDR1

The following diagram illustrates the central role of DDR1 in activating downstream signaling pathways upon collagen binding. Inhibition of DDR1 with **DDR1-IN-1** is expected to modulate these pathways.



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